2-(Diethoxymethyl)-1,1-difluorocyclopropane
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Overview
Description
2-(Diethoxymethyl)-1,1-difluorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with diethoxymethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-1,1-difluorocyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of propionaldehyde diethyl acetal with ethyl diazoacetate in the presence of a dirhodium(II) tetraacetate catalyst . The reaction is carried out in anhydrous dichloromethane under nitrogen atmosphere, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-1,1-difluorocyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(Diethoxymethyl)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring can introduce strain, making the compound more reactive in certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethoxymethyl)cyclopropane
- 1,1-Difluorocyclopropane
- 2-(Methoxymethyl)-1,1-difluorocyclopropane
Uniqueness
2-(Diethoxymethyl)-1,1-difluorocyclopropane is unique due to the presence of both diethoxymethyl and difluoro groups on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14F2O2 |
---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-(diethoxymethyl)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C8H14F2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
TXAGROKISGUYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC1(F)F)OCC |
Origin of Product |
United States |
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